

Identifying and minimizing GNE-4997 off-target effects

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Compound of Interest

Compound Name: GNE-4997

Cat. No.: B10787469

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Technical Support Center: GNE-4997

Welcome to the technical support center for **GNE-4997**, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of **GNE-4997** and to provide guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **GNE-4997** and what is its primary target?

A1: **GNE-4997** is a small molecule inhibitor designed to be a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), with a K_i of 0.09 nM.^{[1][2][3]} ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling, making it a target for autoimmune diseases and certain cancers.^{[2][4]}

Q2: What is the mechanism of action of **GNE-4997**?

A2: **GNE-4997** functions by inhibiting the kinase activity of ITK. This, in turn, blocks downstream signaling events initiated by T-cell receptor activation. For instance, **GNE-4997**

has been shown to inhibit the phosphorylation of Phospholipase C-gamma (PLC- γ) in Jurkat cells with an IC₅₀ of 4 nM.[1][2]

Q3: What is known about the off-target profile of **GNE-4997**?

A3: The design of **GNE-4997** specifically aimed to reduce off-target antiproliferative effects and cytotoxicity by optimizing the basicity of its solubilizing elements.[1][2] However, like most kinase inhibitors, the potential for off-target activity exists, particularly against other members of the Tec kinase family due to structural homology. These include Bruton's tyrosine kinase (BTK), Tec, Resting lymphocyte kinase (RLK), and Bone marrow tyrosine kinase on chromosome X (BMX).[2][5][6] A comprehensive public kinome scan profiling the activity of **GNE-4997** against a wide panel of kinases is not readily available. Therefore, researchers should empirically determine its selectivity in their experimental system.

Q4: What are the potential consequences of off-target effects?

A4: Off-target effects can lead to a variety of issues in experimental settings, including unexpected or paradoxical cellular phenotypes, toxicity, and misinterpretation of results.[7] For example, inhibition of other Tec family kinases could impact B-cell signaling (BTK) or other hematopoietic cell functions, leading to complex immunological phenotypes.[5]

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of **GNE-4997**. Performing a dose-response experiment is essential to identify the optimal concentration that inhibits ITK without engaging off-targets. Additionally, using a structurally unrelated ITK inhibitor as a control can help confirm that the observed phenotype is due to on-target ITK inhibition.

Troubleshooting Guide

This section provides guidance on specific issues that may arise during experiments with **GNE-4997**.

Observed Issue	Potential Cause	Recommended Troubleshooting Steps
Unexpected or paradoxical cellular phenotype (e.g., activation of a pathway, unexpected cell death)	Off-target inhibition: GNE-4997 may be inhibiting other kinases, such as other members of the Tec family (BTK, Tec, RLK, BMX), leading to unforeseen biological consequences. ^{[5][6][7]}	<ol style="list-style-type: none">1. Perform a dose-response curve: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for ITK inhibition.2. Use a structurally unrelated ITK inhibitor: If a different ITK inhibitor does not produce the same phenotype, it is likely an off-target effect of GNE-4997.3. Conduct a rescue experiment: Overexpress a GNE-4997-resistant mutant of ITK (if available) to see if the phenotype is rescued.4. Profile against related kinases: Test the activity of GNE-4997 against other Tec family kinases in biochemical or cellular assays.
Inconsistent results between experiments	Compound stability or solubility issues: GNE-4997 may be degrading or precipitating in your experimental media.	<ol style="list-style-type: none">1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles.2. Check for precipitation: Visually inspect your media for any signs of compound precipitation, especially at higher concentrations.3. Assess compound stability: Use analytical methods like HPLC to determine the stability of GNE-4997 in your specific

experimental conditions over time.

Lack of expected phenotype despite confirmed ITK inhibition

Redundancy in signaling pathways: Other kinases, such as RLK, may compensate for the loss of ITK activity in certain cell types or signaling contexts.[8] Cellular context dependency: The role of ITK can vary between different T-cell subsets and activation conditions.

1. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that GNE-4997 is binding to ITK in your cells. 2. Investigate pathway redundancy: Use siRNA or a dual inhibitor to block the activity of potentially redundant kinases (e.g., RLK). 3. Characterize your cellular model: Ensure that ITK plays a non-redundant role in the specific signaling pathway and cell type you are studying.

Discrepancy between biochemical and cellular assay results

Poor cell permeability: GNE-4997 may not be efficiently entering the cells. Active efflux: The compound may be actively transported out of the cells by efflux pumps.

1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of GNE-4997. 2. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine if active transport is a factor.

Quantitative Data

While a comprehensive public kinase selectivity profile for **GNE-4997** is not available, the following table illustrates how such data would be presented. Researchers are encouraged to generate similar data for their specific experimental systems.

Table 1: Hypothetical Kinase Selectivity Profile of **GNE-4997**

Kinase Target	IC50 (nM)	Fold Selectivity vs. ITK
ITK (On-Target)	0.5	1
BTK	50	100
TEC	75	150
RLK	100	200
BMX	250	500
EGFR	>1000	>2000
SRC	>1000	>2000
LCK	>1000	>2000

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm the binding of **GENE-4997** to its target protein, ITK, in a cellular context.

- Cell Treatment: Culture cells to the desired confluency and treat with **GENE-4997** at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
- Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

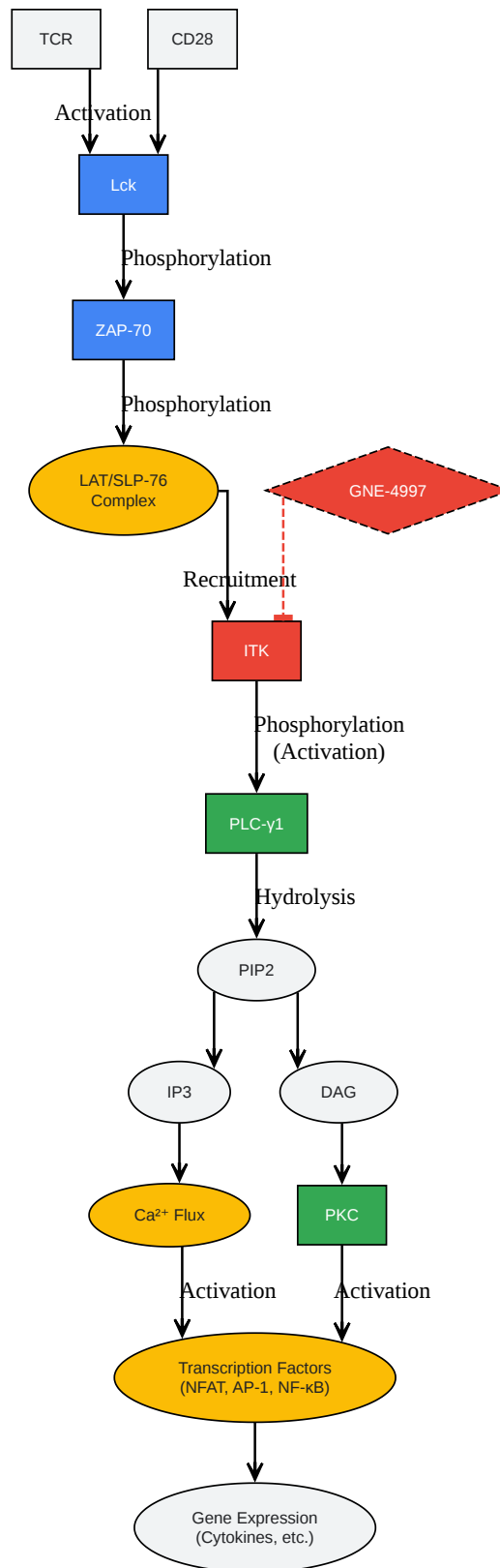
- Western Blot Analysis: Analyze the amount of soluble ITK in each sample by Western blotting using an ITK-specific antibody.
- Data Analysis: Plot the amount of soluble ITK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **GNE-4997** indicates target engagement.

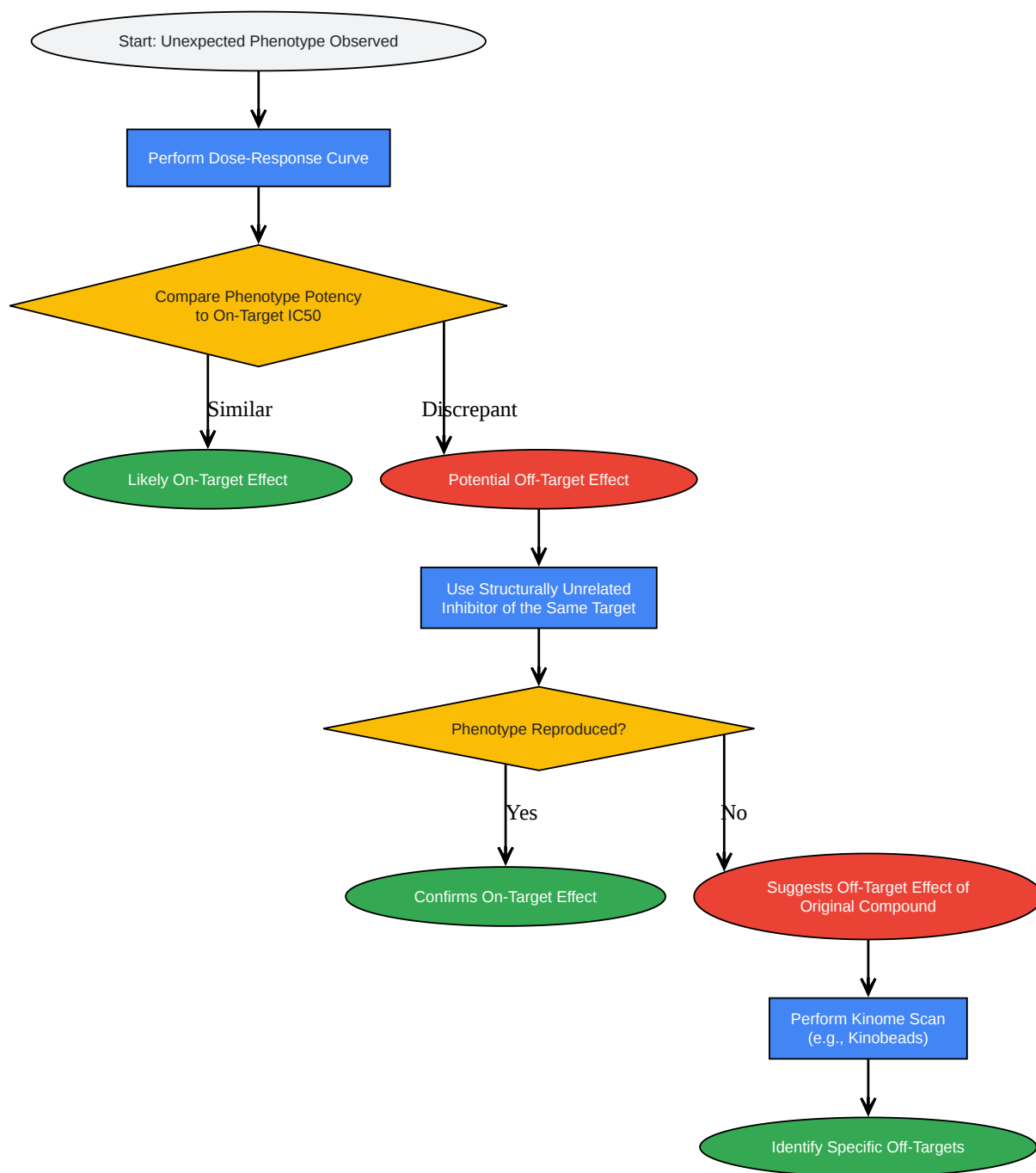
Protocol 2: Kinobeads Assay for Off-Target Profiling

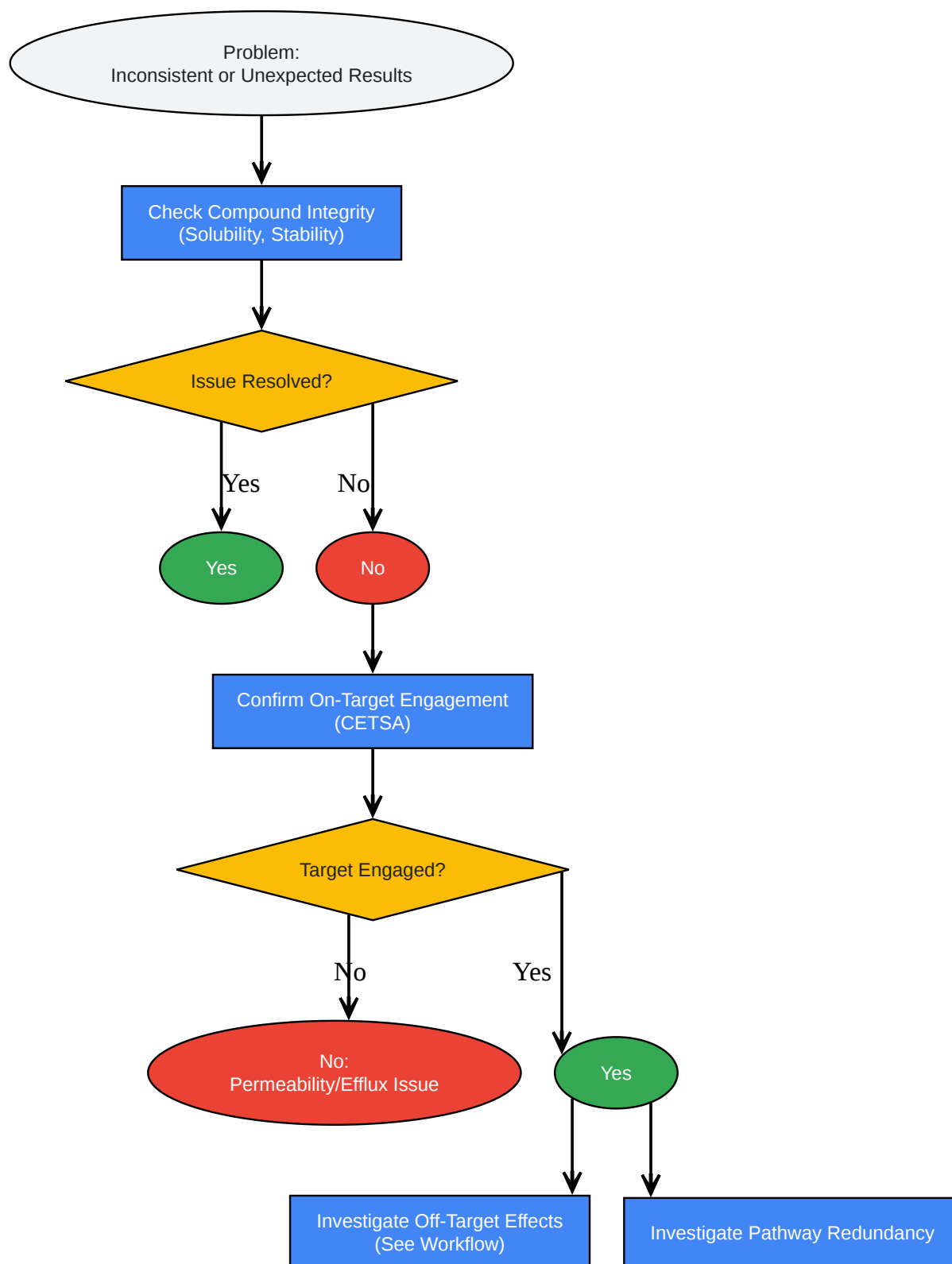
This chemical proteomics approach helps to identify the cellular targets and off-targets of **GNE-4997**.

- Lysate Preparation: Prepare a native cell lysate from your experimental cell line to preserve kinase activity.
- Compound Incubation: Incubate the lysate with a range of concentrations of **GNE-4997** or a vehicle control.
- Affinity Purification: Add broad-spectrum kinase inhibitor-coated beads (Kinobeads) to the lysate and incubate to allow the binding of kinases that are not inhibited by **GNE-4997**.
- Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
- Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
- Data Analysis: Compare the amount of each kinase pulled down in the **GNE-4997**-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down indicates that it is a target or off-target of **GNE-4997**.

Visualizations







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